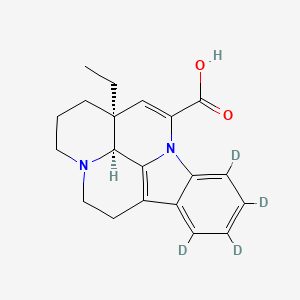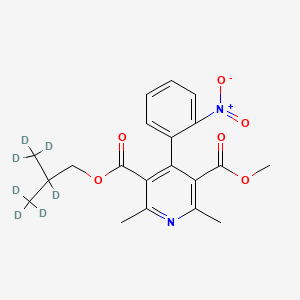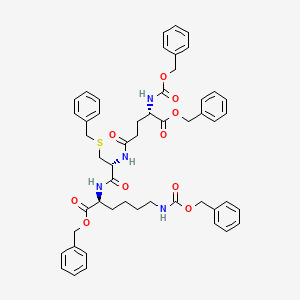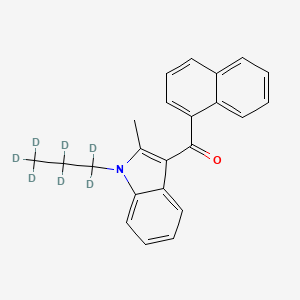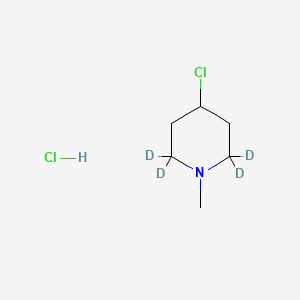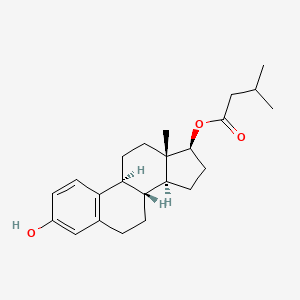
Estradiol 17-Isovalerate
Descripción general
Descripción
Estradiol valerate, also known as Estradiol 17-Isovalerate, is used as a hormone replacement therapy for menopause symptoms and for treating advanced prostate cancer . It is a derivative of the primary female sex hormone, estradiol, and it crystallizes in the monoclinic space group .
Synthesis Analysis
A six-step synthesis of ent-17β-estradiol from readily accessible precursors has been described . The preparation of analogues with 2-alkyl substituents, double bond unsaturation in the C-ring, a cis C, D-ring fusion, and modified substituents at C 17 is also reported .Molecular Structure Analysis
The hormone estradiol 17β valerate undergoes a structural phase transition at 251.1 K on cooling . The crystalline structures of the low and room temperature phases were determined . These phases are related by a large conformational reorientation of the valerate chain .Chemical Reactions Analysis
The hormone estradiol 17β valerate undergoes a structural phase transition at 251.1 K on cooling . The crystalline structures of the low and room temperature phases were determined . These phases are related by a large conformational reorientation of the valerate chain .Physical and Chemical Properties Analysis
The biological function of steroidal estrogens is related to their electronic properties . An experimental charge density study has been carried out on 17α-estradiol and compared to similar studies on more potent estrogens .Aplicaciones Científicas De Investigación
Estrogens and Cognitive Aging
Research has emphasized the significance of estrogens, including estradiol 17-Isovalerate, in the neurobiology of aging. The decline in estrogen levels, particularly 17β-estradiol, post-menopause, affects cognitive performance and increases the risk of Alzheimer's disease, with up to 80% of peri-menopausal and post-menopausal women reporting neurological symptoms. Preclinical evidence also indicates the neuroprotective effects of 17β-estradiol in association with cognitive aging and Alzheimer's disease, underscoring the urgent need for integrating neurology, psychiatry, and women's health practices for better outcomes (Jett et al., 2022).
Impact on Memory Processing
Estrogens, including this compound, have been shown to facilitate memory processing through rapid, membrane-mediated mechanisms. Studies indicate that estrogens enhance memory consolidation and are associated with increased spine density and altered neuroactivity, emphasizing their significance in cognitive functions and potential therapeutic applications for memory impairments (Luine & Frankfurt, 2012).
Environmental Concerns and Estrogenic Contaminants
Steroid estrogens, including this compound, have been identified as contaminants with potential environmental impacts, particularly in aquatic environments. The widespread occurrence of these compounds has raised concerns over their environmental and ecological effects, highlighting the need for further research and monitoring to elucidate their impact and manage their presence in the environment effectively (Du et al., 2020).
Mecanismo De Acción
Target of Action
Estradiol 17-Isovalerate, a pro-drug ester of Estradiol, targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
This compound enters target cells freely and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, regulate gene transcription, and lead to the formation of messenger RNA .
Biochemical Pathways
The catabolism of estrogens, such as 17β-estradiol, estrone, and estriol, involves a cluster of catabolic genes . The first enzyme of the pathway used to transform 17β-estradiol into estrone is encoded outside of the cluster . A CYP450 encoded by the edcA gene performs the second metabolic step, i.e., the 4-hydroxylation of estrone .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Result of Action
The downstream effects of this compound within the body are due to its binding to the Estrogen Receptor . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .
Action Environment
The degradation of 17β-estradiol can be influenced by environmental factors . For instance, the presence of alternative carbon sources and their concentration levels can affect 17β-estradiol biodegradation . Moreover, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature supports the process .
Safety and Hazards
Estradiol 17-Isovalerate may have some safety concerns. For instance, it may cause severe skin burns and eye damage, skin irritation, allergic skin reaction, serious eye damage, and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation, drowsiness, or dizziness .
Análisis Bioquímico
Biochemical Properties
Estradiol 17-Isovalerate interacts with various enzymes, proteins, and other biomolecules. It binds to estrogen receptors (ERs), which are found in various tissues throughout the body . This binding triggers a series of biochemical reactions that influence cell function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate cell proliferation in the uterine epithelium .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to estrogen receptors, leading to the activation or repression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to have satisfactory homogeneity and stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can induce cell proliferation in the uterine epithelium of mice and humans .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to up-regulate energy metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This compound can be localized in specific compartments or organelles within the cell . Its activity or function can be affected by its subcellular localization .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRWOQYVIKKJGV-RBRWEJTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747729 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869627-83-8 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




